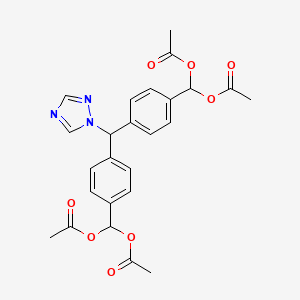
(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is a complex organic compound that features a triazole ring, phenylene groups, and acetate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of Phenylene Groups: The phenylene groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Introduction of Acetate Groups: The acetate functionalities are typically introduced via esterification reactions, where acetic acid or its derivatives react with hydroxyl groups on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and phenylene groups.
Reduction: Reduction reactions can occur at the triazole ring and acetate groups.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can participate in click reactions to label biomolecules.
Medicine
In medicinal chemistry, this compound has potential as a scaffold for the development of new pharmaceuticals. Its triazole ring and phenylene groups can interact with various biological targets, making it a versatile candidate for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Wirkmechanismus
The mechanism of action of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the phenylene groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring but lacking the phenylene and acetate groups.
Bisphenol A: Contains phenylene groups but lacks the triazole ring and acetate functionalities.
Tetraacetylethylenediamine: Contains acetate groups but lacks the triazole ring and phenylene groups.
Uniqueness
What sets (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate apart is its combination of a triazole ring, phenylene groups, and acetate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H25N3O8 |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
[acetyloxy-[4-[[4-(diacetyloxymethyl)phenyl]-(1,2,4-triazol-1-yl)methyl]phenyl]methyl] acetate |
InChI |
InChI=1S/C25H25N3O8/c1-15(29)33-24(34-16(2)30)21-9-5-19(6-10-21)23(28-14-26-13-27-28)20-7-11-22(12-8-20)25(35-17(3)31)36-18(4)32/h5-14,23-25H,1-4H3 |
InChI-Schlüssel |
GYGALYTUJSPDAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(OC(=O)C)OC(=O)C)N3C=NC=N3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)

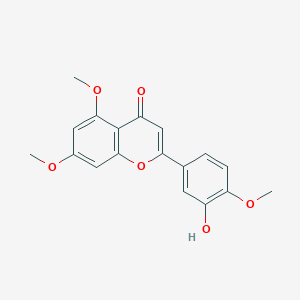
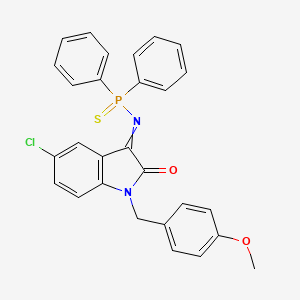
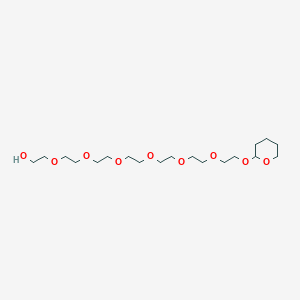
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
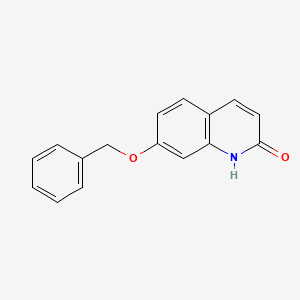
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
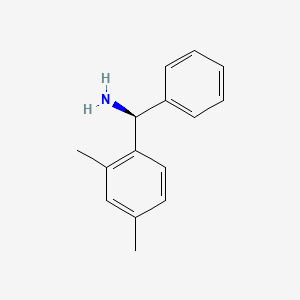
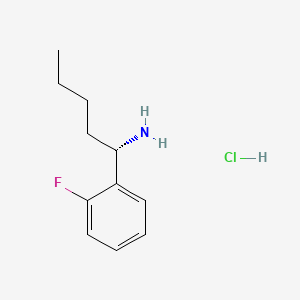
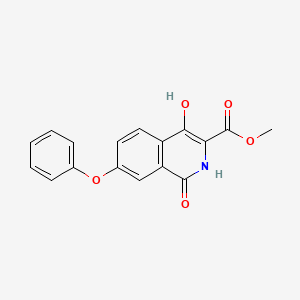
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
